molecular formula C13H19N3O B1387768 4-[(4-Methylpiperazin-1-yl)methyl]benzamide CAS No. 839677-18-8

4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Cat. No.: B1387768
CAS No.: 839677-18-8
M. Wt: 233.31 g/mol
InChI Key: LVPZFCXMYKDYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-methylpiperazinylmethyl group. This structural motif is critical in medicinal chemistry due to its role in enhancing solubility and modulating receptor interactions. The compound is best known as a key structural component of Imatinib mesylate (marketed as Gleevec®), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) . Imatinib’s structure includes additional substituents, such as a pyridinylpyrimidinylamino group, which contribute to its selective binding to the BCR-ABL kinase domain .

The molecular formula of the core this compound structure is C13H19N3O, with a molecular weight of 249.31 g/mol . Key physicochemical properties include a polar surface area of 50.8 Ų (facilitating membrane permeability) and eight rotatable bonds, which may influence conformational flexibility and binding kinetics .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPZFCXMYKDYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653214
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839677-18-8
Record name 4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified using techniques such as crystallization and filtration to achieve the desired purity.

Chemical Reactions Analysis

Substitution Reactions

The formation of 4-[(4-methylpiperazin-1-yl)methyl]benzamide hinges on nucleophilic substitution reactions. A green synthesis method involves reacting p-cyanobenzyl chloride with N-methylpiperazine in a mixed ethanol-water solvent (2:1 ratio) under reflux conditions (90–100°C). This step yields 4-(4-methylpiperazin-1-yl)benzonitrile as an intermediate .

Key Reaction Parameters:

ReagentMolar Ratio (vs. p-cyanobenzyl chloride)SolventTemperatureYield (%)
N-methylpiperazine1.2–1.5Ethanol/water90–100°C85–92
Sodium hydroxide6.0–6.5Water100°C78–84

The reaction’s efficiency is attributed to the nucleophilic displacement of the chloride group by the piperazine nitrogen, facilitated by the polar aprotic solvent system .

Hydrolysis and Acid-Base Reactions

The intermediate 4-(4-methylpiperazin-1-yl)benzonitrile undergoes alkaline hydrolysis using sodium hydroxide (6 equivalents) under reflux to produce 4-(4-methylpiperazin-1-yl)benzoic acid . Subsequent acidification with dilute HCl (pH 1.5–2.0) precipitates the compound as its hydrochloride salt .

Hydrolysis Conditions:

  • Base : NaOH (6 eq)

  • Temperature : 90–100°C

  • Time : 2–3 hours

  • Acidification : HCl to pH 1.5–2.0, followed by NaCl saturation for crystallization .

This step converts the nitrile group (-CN) into a carboxylic acid (-COOH), which is then protonated to enhance solubility and stability for pharmaceutical applications .

Purification and Salt Formation

The final hydrochloride salt is purified via crystallization from a saturated NaCl solution. This method eliminates byproducts and improves yield (up to 95% purity) .

Purification Data:

StepConditionsPurity (%)
CrystallizationIce bath, NaCl saturation93–95
FiltrationRoom temperature, vacuum filtration95+

The process avoids toxic reagents and minimizes waste, aligning with green chemistry principles .

Comparative Analysis of Synthetic Routes

The table below contrasts industrial and laboratory-scale synthesis protocols:

ParameterLaboratory Scale Industrial Scale
Reactor TypeBatch reactorContinuous flow system
Solvent RecoveryEthanol distillationIn-line solvent recycling
Throughput50–100 g/batch1–5 kg/hour
Energy EfficiencyModerateHigh

Mechanistic Insights

  • Substitution : The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbon in p-cyanobenzyl chloride. Steric hindrance from the methyl group marginally reduces reaction rates .

  • Hydrolysis : The nitrile-to-acid conversion proceeds via a hydroxide ion-mediated mechanism, forming a tetrahedral intermediate before deprotonation .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, primarily through cleavage of the piperazine ring .

  • Byproducts : Trace amounts of 4-methylpiperazine and benzyl alcohol are detected (<2%) during incomplete substitution .

Scientific Research Applications

Chemical Properties and Structure

The structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide features a benzamide core substituted with a 4-methylpiperazine moiety. Its molecular characteristics include:

  • Molecular Weight : 219.31 g/mol
  • Melting Point : Not extensively documented but generally stable under standard conditions
  • Solubility : Soluble in organic solvents, with limited solubility in water

Pharmaceutical Development

This compound has been explored for its potential therapeutic effects in various medical conditions:

  • Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Anticancer Properties : Studies have suggested that compounds similar to this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer lines .

Neurological Research

The compound's structural features allow it to interact with central nervous system receptors, making it a candidate for:

  • Cognitive Enhancement : Investigations into nootropic effects suggest this compound could enhance cognitive functions by improving synaptic plasticity .
  • Treatment of Neurodegenerative Disorders : Its potential as a neuroprotective agent is being studied, particularly in the context of diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds against various pathogens. Preliminary results indicate that modifications of this compound can exhibit significant antibacterial activity, providing a basis for developing new antibiotics .

Data Table of Research Findings

Application AreaStudy FocusKey FindingsReference
Pharmaceutical DevelopmentAntidepressant ActivityModulates neurotransmitter systems
Cancer ResearchAnticancer PropertiesInduces apoptosis in cancer cells
Neurological ResearchCognitive EnhancementImproves synaptic plasticity
Antimicrobial ActivityEfficacy Against PathogensSignificant antibacterial activity

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting its potential as a treatment for depression.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies using human cancer cell lines revealed that derivatives of this compound inhibited cell growth by inducing apoptosis through activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.

Case Study 3: Neuroprotection

Research involving neurodegenerative models indicated that the compound could protect neurons from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
4-[(4-Methylpiperazin-1-yl)methyl]benzamide (Core structure) 4-Methylpiperazinylmethyl 249.31 Kinase inhibition (Imatinib component)
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) Pyridinylpyrimidinylamino group 493.62 BCR-ABL kinase inhibition (anticancer)
3-iodo-4-Methyl-N-(4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Iodo, trifluoromethyl groups 556.39 Undisclosed (potential kinase or GPCR modulation)
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide Chlorobiphenyl, sulfonyl groups 684.62 Probable sulfonamide-based enzyme inhibition
3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide Pyrazolopyridinyl ethynyl, trifluoromethyl 532.56 BCR-ABL inhibition (third-generation kinase inhibitor)

Key Observations:

Piperazine Modifications :

  • Replacement of the 4-methylpiperazine group with bulkier substituents (e.g., 2,3,4-trimethoxybenzylpiperazine in ) reduces conformational flexibility but may enhance hydrophobic interactions with kinase domains .
  • Trifluoromethyl groups (e.g., in ) improve metabolic stability and blood-brain barrier penetration .

Pharmacological and Kinetic Differences

Table 2: Pharmacological Data

Compound IC50 (nM) Solubility (mg/mL) LogP Clinical Status
Imatinib (with this compound core) 250–500 (BCR-ABL) 0.03 (pH 7.4) 3.1 Approved (FDA)
Olverembatinib () 1.2 (BCR-ABL<sup>T315I</sup>) 0.12 (pH 7.4) 2.8 Phase III trials
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide () N/A 0.45 (pH 7.4) 4.2 Preclinical

Key Findings:

  • Potency: Structural optimizations, such as ethynylpyrazolopyridine in Olverembatinib, yield sub-nanomolar IC50 values against resistant kinase mutants .
  • Solubility: The 4-methylpiperazine group in Imatinib improves aqueous solubility compared to non-polar analogs (e.g., ’s phenoxybenzamide derivative) .
  • LogP : Higher lipophilicity in trifluoromethyl-substituted analogs () correlates with improved CNS penetration but may increase off-target toxicity .

Biological Activity

4-[(4-Methylpiperazin-1-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the formula C13H19N3OC_{13}H_{19}N_{3}O and is characterized by a benzamide core substituted with a piperazine moiety. This structure contributes to its biological activity, particularly in kinase inhibition and antiviral properties.

Biological Activity Overview

This compound exhibits several notable biological activities, primarily as an inhibitor of specific kinases and in antiviral applications. Below are key findings from various studies:

1. Kinase Inhibition

Research has demonstrated that this compound acts as an inhibitor of several kinases, which are critical in various cellular processes including cell proliferation and survival. The compound has shown effectiveness against:

  • RET Kinase : Inhibitory activity was observed with IC50 values in the nanomolar range, indicating strong potential for cancer therapy .
  • Bcr-Abl T315I Mutant Kinase : The compound exhibited enhanced potency against this mutant form, which is often resistant to standard therapies .

2. Antiviral Activity

Studies have indicated that this compound possesses antiviral properties, particularly against hepatitis B virus (HBV) and filoviruses such as Ebola and Marburg. The compound demonstrated:

  • Inhibition of HBV : It significantly reduced cytoplasmic HBV DNA levels by promoting the formation of empty capsids through interaction with the HBV core protein .
  • Activity Against Filoviruses : In vitro studies showed that it effectively inhibited the entry of both Ebola and Marburg viruses, with EC50 values below 10 μM .

The mechanisms underlying the biological activities of this compound involve:

  • Competitive Inhibition : The compound competes with ATP for binding to kinase active sites, disrupting downstream signaling pathways essential for tumor growth and viral replication.
  • Binding Interactions : Molecular modeling studies have suggested that the piperazine moiety facilitates hydrogen bonding with key residues in the active sites of target proteins, enhancing specificity and potency .

Case Studies

Several case studies illustrate the application of this compound in therapeutic contexts:

  • Cancer Treatment : A study evaluating its effects on RET-driven tumors highlighted significant reductions in cell proliferation in vitro, supporting its potential as a targeted therapy for RET-positive cancers.
  • Viral Infections : Clinical trials exploring its use against HBV have shown promising results in reducing viral load without significant side effects, indicating its viability as a treatment option for chronic hepatitis.

Data Tables

Activity TypeTargetIC50/EC50 ValueReference
Kinase InhibitionRET Kinase< 50 nM
Kinase InhibitionBcr-Abl T315I1.2 nM
Antiviral ActivityHepatitis B Virus (HBV)Significant reduction
Antiviral ActivityEbola Virus< 10 μM
Antiviral ActivityMarburg Virus< 10 μM

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-[(4-Methylpiperazin-1-yl)methyl]benzamide derivatives?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or coupling reactions. For example, derivatives like 11l and 11m (structurally related compounds) were synthesized using General Procedure A/B , involving reflux with K₂CO₃ in acetonitrile, followed by purification via column chromatography (chloroform:methanol eluent) . Key variables include solvent choice (e.g., acetonitrile vs. DMF), temperature (reflux conditions), and stoichiometric ratios of reagents. Reaction completion is monitored via TLC, with yields ranging from 39% to 48% .

Q. How can structural confirmation of this compound derivatives be achieved?

  • Methodological Answer : Comprehensive characterization requires ¹H/¹³C NMR and mass spectrometry . For instance, 11l and 11m derivatives were confirmed via NMR (e.g., δ 7.74 ppm for aromatic protons) and ESI-MS (m/z 488.6 [M+H]⁺) . X-ray crystallography or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities in stereochemistry or regioselectivity .

Q. What are the critical purity assessment methods for this compound?

  • Methodological Answer : Purity is validated via HPLC (reverse-phase C18 columns) and elemental analysis (C, H, N content). For example, 11l•2HCl was analyzed with a tolerance of ±0.4% for elemental composition . Differential scanning calorimetry (DSC) can confirm melting points (e.g., 160°C for 11l ) and detect polymorphic forms .

Advanced Research Questions

Q. How does the methylpiperazine moiety influence binding affinity in kinase inhibition studies?

  • Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina ) reveal that the methylpiperazine group in compounds like imatinib forms hydrophobic interactions with kinase ATP-binding pockets. For example, imatinib’s methylpiperazine stabilizes interactions with Abl kinase’s DFG motif, confirmed via IC₅₀ assays and crystallographic data (PDB: 1IEP) . SAR studies suggest substituents on the piperazine ring modulate selectivity (e.g., DDR1 vs. DDR2 inhibition) .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping piperazine protons) are addressed via variable-temperature NMR or isotopic labeling. For example, 11m free base showed distinct splitting patterns at 298 K vs. 318 K . High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., NOESY) differentiate regioisomers .

Q. How can crystalline salt forms improve bioavailability?

  • Methodological Answer : Salt formation (e.g., dihydrochloride salts in 11l•2HCl ) enhances solubility and stability. Techniques like powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) assess crystallinity and hygroscopicity. For instance, imatinib mesylate’s log P (4.38) and pKa (1.52–8.07) were optimized via salt screening to improve oral absorption .

Q. What biochemical pathways are modulated by this compound derivatives?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) and phosphoproteomics identify pathways like Bcr-Abl signaling (imatinib) or DDR1/2-mediated collagen remodeling . In vitro assays (e.g., Western blot for p-Abl) validate target engagement, while knock-out models (e.g., CRISPR/Cas9) confirm pathway specificity .

Key Challenges and Solutions

  • Stereochemical Complexity : Use chiral HPLC or enzymatic resolution to separate enantiomers (e.g., 11l with [α]²⁵D +60.6°) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl in D845 ) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpiperazin-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-Methylpiperazin-1-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.